

Spectroscopic Characterization of 2,4,5-Trifluoro-3-methoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,4,5-Trifluoro-3-methoxybenzonitrile

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data expected for **2,4,5-Trifluoro-3-methoxybenzonitrile**. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values, data from analogous structures, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of this and related fluorinated aromatic compounds.

Introduction

2,4,5-Trifluoro-3-methoxybenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of multiple fluorine atoms, a methoxy group, and a nitrile functionality suggests a unique electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this molecule. This guide outlines the expected spectroscopic signatures and provides standardized protocols for their acquisition.

Predicted and Expected Spectroscopic Data

While experimental spectra for **2,4,5-Trifluoro-3-methoxybenzonitrile** are not readily available in public databases, we can predict the expected data based on the analysis of its structural components and data from similar compounds. For the purpose of illustration, predicted mass spectrometry data for the isomeric 3-methoxy-2,4,5-trifluorobenzonitrile is presented.^[1]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.^{[2][3]} For 3-methoxy-2,4,5-trifluorobenzonitrile (Molecular Formula: $C_8H_4F_3NO$), the predicted monoisotopic mass is 187.0245 Da.^[1] The fragmentation pattern of substituted benzonitriles often involves the loss of the nitrile group (CN) or other small fragments.^{[4][5]}

Table 1: Predicted Mass Spectrometry Data for 3-methoxy-2,4,5-trifluorobenzonitrile^[1]

Adduct Ion	Predicted m/z
$[M+H]^+$	188.03178
$[M+Na]^+$	210.01372
$[M-H]^-$	186.01722
$[M]^+$	187.02395

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules.^[6]

The proton NMR spectrum of **2,4,5-Trifluoro-3-methoxybenzonitrile** is expected to show two signals: one for the methoxy protons and one for the aromatic proton.

- **Methoxy Protons (-OCH₃):** A singlet is expected in the range of 3.8 - 4.2 ppm. The chemical shift is influenced by the electron-withdrawing nature of the fluorinated aromatic ring.

- Aromatic Proton (Ar-H): A multiplet is expected for the single aromatic proton, likely in the range of 7.0 - 7.8 ppm. The coupling to the adjacent fluorine atoms will result in a complex splitting pattern.

Table 2: Expected ^1H NMR Chemical Shifts

Protons	Expected Chemical Shift (ppm)	Multiplicity
-OCH ₃	3.8 - 4.2	Singlet (s)
Ar-H	7.0 - 7.8	Multiplet (m)

Note: These are estimated ranges and can vary based on the solvent and experimental conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ^{13}C , spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.[\[10\]](#)

Table 3: Expected ^{13}C NMR Chemical Shifts

Carbon	Expected Chemical Shift (ppm)
-OCH ₃	55 - 65
C-CN	90 - 100
-C \equiv N	115 - 120
C-F	140 - 165 (with C-F coupling)
C-OCH ₃	150 - 160 (with C-F coupling)
C-H	110 - 125 (with C-F coupling)

Note: The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine and methoxy substituents and will show coupling to fluorine.[\[6\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

^{19}F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.^[13] The spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts are typically referenced to CFCl_3 .

Table 4: Expected ^{19}F NMR Chemical Shifts

Fluorine	Expected Chemical Shift (ppm vs. CFCl_3)
F-2, F-4, F-5	-110 to -160

Note: The exact chemical shifts and coupling constants (JFF) will be highly dependent on the substitution pattern.^{[14][15][16][17]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.^{[18][19][20]}

Table 5: Expected Characteristic IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm^{-1})	Intensity
Nitrile ($-\text{C}\equiv\text{N}$)	Stretch	2220 - 2260	Medium, Sharp
Aromatic C-H	Stretch	3000 - 3100	Medium to Weak
Methoxy C-H	Stretch	2850 - 2960	Medium
Aromatic C=C	Stretch	1450 - 1600	Medium to Weak
C-F	Stretch	1000 - 1400	Strong
C-O (Aryl ether)	Stretch	1200 - 1275 (asymmetric)	Strong
1020 - 1075 (symmetric)	Medium		

Note: The fingerprint region (below 1500 cm^{-1}) will contain a complex pattern of absorptions unique to the molecule.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel organic compound like **2,4,5-Trifluoro-3-methoxybenzonitrile**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6).
 - Ensure the solvent does not have signals that would overlap with the analyte signals.[\[25\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer.
 - For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
 - For ^{19}F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ^1H and ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (for a solid sample):
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact. This is often the simplest method.
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition:
 - Place the prepared sample in the IR spectrometer.
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule using correlation tables.

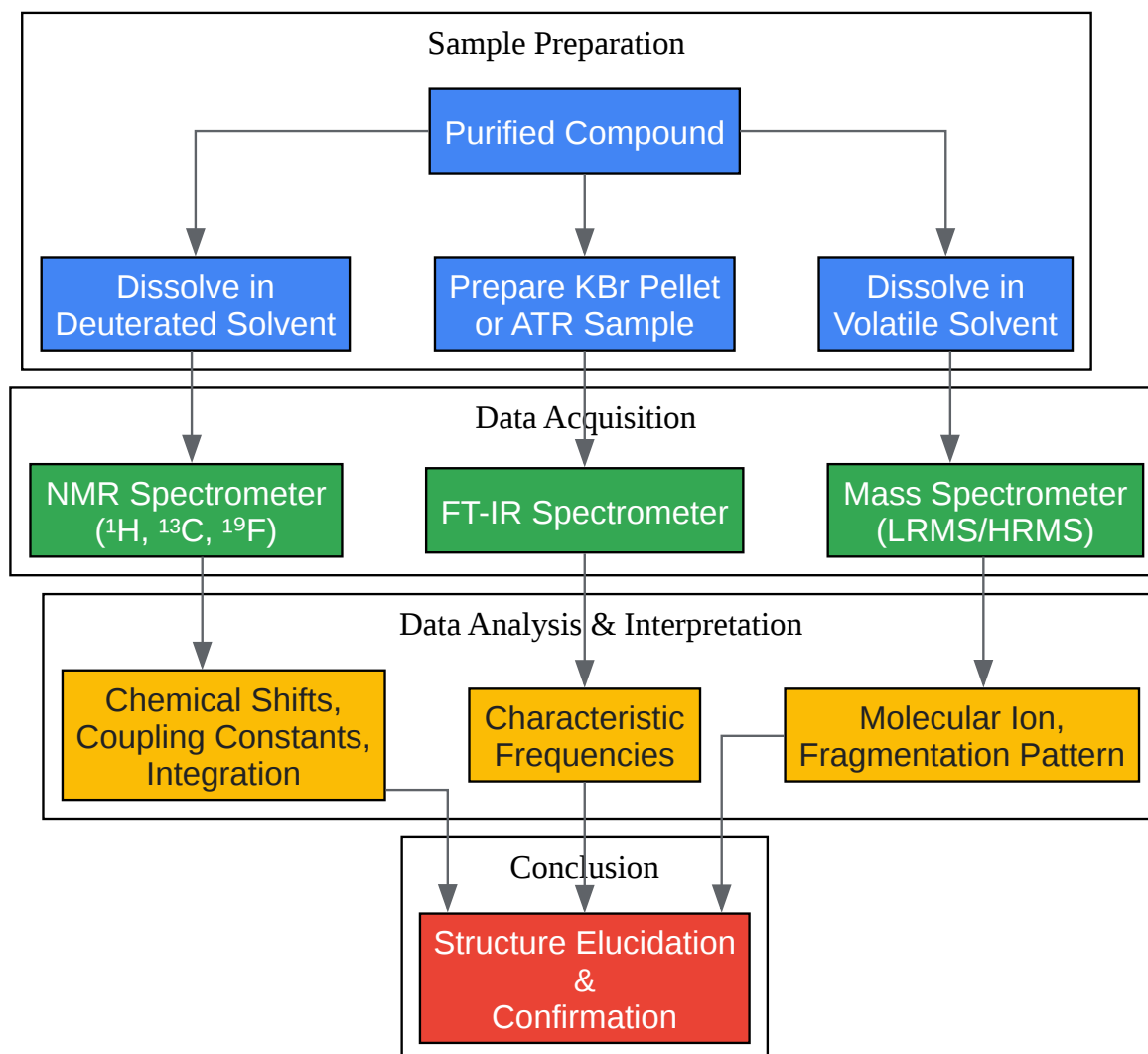
Mass Spectrometry (MS)

- Sample Preparation:

- Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution should be free of any particulate matter.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
 - Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
- Data Analysis:
 - Identify the molecular ion peak (M^+ or $[M+H]^+$).
 - Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.



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Caption: A logical workflow for the spectroscopic analysis of a novel organic compound.

Conclusion

The spectroscopic characterization of **2,4,5-Trifluoro-3-methoxybenzonitrile** relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its analysis based on predicted values and established protocols. The provided methodologies and expected data will aid researchers

in the successful identification and characterization of this and other complex organic molecules.

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